molecular formula C5H9ClF3N3 B6276466 methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride CAS No. 2763780-15-8

methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride

Cat. No.: B6276466
CAS No.: 2763780-15-8
M. Wt: 203.6
InChI Key:
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Description

Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride: is a chemical compound that features a trifluoromethyl group and a diazirine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride typically involves the introduction of the trifluoromethyl group and the diazirine ring into the molecular structure. The synthetic route may include steps such as:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism of action of methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the diazirine ring can form covalent bonds with target molecules upon activation by light . This makes it a valuable tool in studying molecular interactions and developing new therapeutic agents.

Comparison with Similar Compounds

    Trifluoromethylated Amines: Compounds with similar trifluoromethyl groups but different functional groups.

    Diazirine-Containing Compounds: Molecules with diazirine rings but lacking the trifluoromethyl group.

Uniqueness: Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride is unique due to the combination of the trifluoromethyl group and the diazirine ring, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring photo-reactivity and metabolic stability .

Properties

CAS No.

2763780-15-8

Molecular Formula

C5H9ClF3N3

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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